molecular formula C7H8N2OS B14367262 3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl- CAS No. 93517-71-6

3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl-

Katalognummer: B14367262
CAS-Nummer: 93517-71-6
Molekulargewicht: 168.22 g/mol
InChI-Schlüssel: XDTHBWGGTRJDFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl- is a heterocyclic compound with the molecular formula C7H8N2OS. This compound is characterized by a pyrimidine ring with a thione group at the 4-position, a hydroxy group at the 5-position, a methyl group at the 2-position, and a vinyl group at the 3-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl- can be achieved through various methods. One common approach involves the reaction of 2-methyl-3-vinylpyrimidine with sulfur reagents such as Lawesson’s reagent or phosphorus pentasulfide to introduce the thione group at the 4-position . The reaction is typically carried out under reflux conditions in an inert solvent like toluene or xylene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 5-position can be oxidized to form a ketone.

    Reduction: The thione group can be reduced to a thiol.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the vinyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-keto-2-methyl-3-vinyl-4-thiopyrimidine.

    Reduction: Formation of 4-thiol-5-hydroxy-2-methyl-3-vinylpyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its antitumor and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl- involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The hydroxy and vinyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thione and a vinyl group allows for diverse chemical transformations and interactions with biological targets.

Eigenschaften

CAS-Nummer

93517-71-6

Molekularformel

C7H8N2OS

Molekulargewicht

168.22 g/mol

IUPAC-Name

3-ethenyl-5-hydroxy-2-methylpyrimidine-4-thione

InChI

InChI=1S/C7H8N2OS/c1-3-9-5(2)8-4-6(10)7(9)11/h3-4,10H,1H2,2H3

InChI-Schlüssel

XDTHBWGGTRJDFX-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(C(=S)N1C=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.